1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

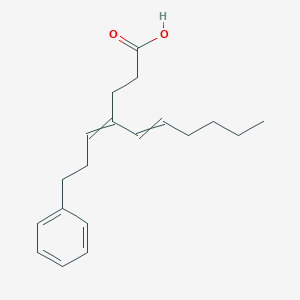

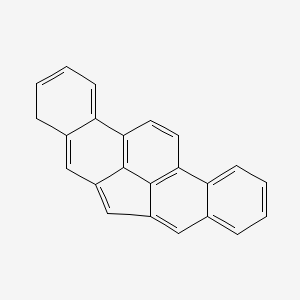

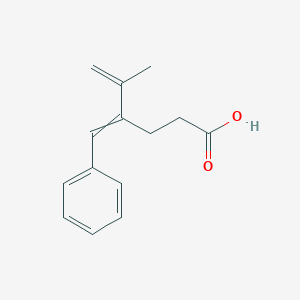

1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group and a phenylethynyl group attached to the triazole ring

Vorbereitungsmethoden

Die Synthese von 1-Benzyl-4-(Phenylethinyl)-1H-1,2,3-Triazol umfasst typischerweise die folgenden Schritte:

Cycloadditionsreaktion: Die Huisgen-1,3-dipolare Cycloadditionsreaktion wird üblicherweise zur Synthese von Triazolen eingesetzt. Bei diesem Verfahren reagieren ein Azid und ein Alkin unter Bildung des Triazolrings.

Benzylierung: Der Triazolring wird dann unter Verwendung von Benzylchlorid in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat benzyliert.

Industrielle Produktionsverfahren können die Optimierung dieser Reaktionen für höhere Ausbeuten und Reinheit beinhalten, wobei kontinuierliche Flussreaktoren und automatisierte Synthesetechniken eingesetzt werden.

Analyse Chemischer Reaktionen

1-Benzyl-4-(Phenylethinyl)-1H-1,2,3-Triazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Wasserstoffgas und einem Palladiumkatalysator können die Phenylethinylgruppe in eine Phenylethylgruppe umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Benzylgruppe auftreten, wobei Nucleophile wie Amine oder Thiole die Benzylgruppe ersetzen.

Kupplungsreaktionen: Die Verbindung kann an weiteren Kupplungsreaktionen teilnehmen, wie z. B. Suzuki- oder Heck-Reaktionen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren, Kupfer-Kocatalysatoren, Basen wie Natriumhydrid und Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF).

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-(Phenylethinyl)-1H-1,2,3-Triazol hat in verschiedenen Bereichen der wissenschaftlichen Forschung Anwendung gefunden:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien, darunter Polymere und Dendrimere.

Biologie: Die Verbindung wird bei der Entwicklung bioaktiver Moleküle eingesetzt, z. B. Enzyminhibitoren und Rezeptormodulatoren.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum zu untersuchen, insbesondere bei der Behandlung von Krebs und Infektionskrankheiten.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien eingesetzt, darunter Beschichtungen und Klebstoffe.

Wirkmechanismus

Der Wirkmechanismus von 1-Benzyl-4-(Phenylethinyl)-1H-1,2,3-Triazol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Zum Beispiel kann es die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch die Wirkung als Agonist oder Antagonist verändern. Die genauen beteiligten Wege variieren je nach dem spezifischen biologischen Kontext und dem Ziel.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved vary based on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(Phenylethinyl)-1H-1,2,3-Triazol kann mit anderen Triazolderivaten verglichen werden, wie z. B.

1-Benzyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol: Diese Verbindung hat eine ähnliche Benzylgruppe, unterscheidet sich aber durch das Vorhandensein einer Boronsäureestergruppe.

Cyclopropanoyl-1-benzyl-4´-fluor-4-anilinopiperidin: Diese Verbindung ist ein Fentanyl-Homolog mit unterschiedlichen pharmakologischen Eigenschaften.

1-Benzyl-4-hydroxy-4-(Phenylethinyl)piperidinium: Diese Verbindung hat eine ähnliche Phenylethinylgruppe, unterscheidet sich aber durch das Vorhandensein eines Piperidiniumrings.

Die Einzigartigkeit von 1-Benzyl-4-(Phenylethinyl)-1H-1,2,3-Triazol liegt in seinem spezifischen Substitutionsschema und den daraus resultierenden chemischen und biologischen Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.

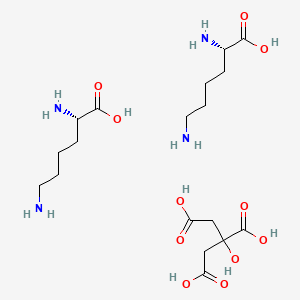

Eigenschaften

CAS-Nummer |

920282-81-1 |

|---|---|

Molekularformel |

C17H13N3 |

Molekulargewicht |

259.30 g/mol |

IUPAC-Name |

1-benzyl-4-(2-phenylethynyl)triazole |

InChI |

InChI=1S/C17H13N3/c1-3-7-15(8-4-1)11-12-17-14-20(19-18-17)13-16-9-5-2-6-10-16/h1-10,14H,13H2 |

InChI-Schlüssel |

XVGPEGQBUUKUAK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C#CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)

![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)

![3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one](/img/structure/B12640634.png)

![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)